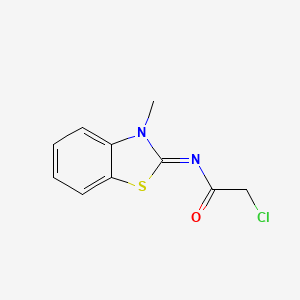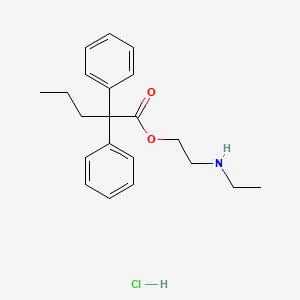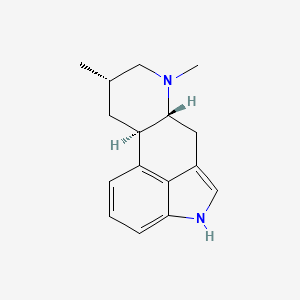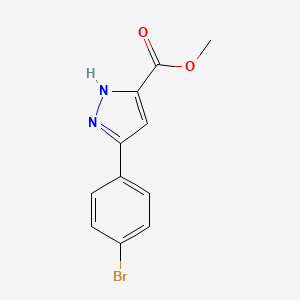![molecular formula C24H24N4O2 B1230201 N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine is an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Application in PET Imaging Tracers for VEGFR-2
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine, as part of a larger family of tyrosine kinase inhibitors, has shown potential in positron emission tomography (PET) imaging. A study by Samén et al. (2009) focused on a compound from this group, namely [11C]PAQ, for imaging vascular endothelial growth factor receptor 2 (VEGFR-2) expressions in tumors, which is crucial in angiogenesis. This compound displayed low metabolism, limited excretion, and high uptake in regions critical for angiogenesis, suggesting its effectiveness as a PET imaging tracer (Samén et al., 2009).
Analgesic and Anti-Inflammatory Applications
Compounds derived from the quinazolinone ring, similar to the one , have been reported to possess various biological activities, including analgesic and anti-inflammatory properties. Osarodion (2023) synthesized compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activities compared to standard drugs. These findings highlight the potential therapeutic applications of such compounds in pain management and inflammation control (Osarodion, 2023).
Potential in Inhibiting VEGF-Induced Angiogenesis
A related compound, M475271, an anilinoquinazoline derivative, has been studied for its inhibitory effects on VEGF-induced angiogenesis, essential for tumor growth and metastasis. Ali et al. (2006) discovered that M475271 inhibits VEGF-induced phosphorylation of vascular endothelial-cadherin and beta-catenin, vital components in cell junction stability. This suggests a potential application in cancer therapy, particularly in targeting angiogenesis (Ali et al., 2006).
Applications in Antimicrobial and Antifungal Agents
Quinazolinone derivatives have also been studied for their antimicrobial and antifungal properties. Alagarsamy et al. (2011) synthesized various quinazolin-4(3H)-ones and found significant antimicrobial and antifungal activities, indicating the compound's potential in treating infections (Alagarsamy et al., 2011).
Antiviral and Anticancer Potential
Further, dihydropyrimidinone and dihydropyrimidine derivatives, structurally related to quinazolinamines, have been studied for their antiviral and anticancer activities. A study by Al-Juboori (2020) synthesized new pyrimidine derivatives and found them to have notable antibacterial and antifungal activities. This research adds to the potential application of similar compounds in antiviral and anticancer therapies (Al-Juboori, 2020).
Propriétés
Nom du produit |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C24H24N4O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H24N4O2/c1-4-30-21-12-11-17(14-22(21)29-3)16-28(2)24-19-9-5-6-10-20(19)26-23(27-24)18-8-7-13-25-15-18/h5-15H,4,16H2,1-3H3 |
Clé InChI |
GWMHXHLOZRRYMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CN(C)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)


![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide](/img/structure/B1230134.png)

![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)

![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)
